N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Substituents: The 5,7-dimethyl and 1-methyl-1H-pyrazole-5-carboxamide groups are introduced through subsequent substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.
Substitution: Nucleophiles such as amines or halides, and electrophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is studied for its potential biological activities. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for therapeutic applications.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a valuable tool in drug development.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications, from pharmaceuticals to advanced materials.
Mechanism of Action
The mechanism by which N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide: This compound lacks the 5,7-dimethyl groups, resulting in different biological and chemical properties.
N-(5-methyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide: This compound has only one methyl group at the 5-position, leading to variations in reactivity and biological activity.
Uniqueness: N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern, which influences its chemical behavior and biological activity. The presence of both methyl groups at the 5 and 7 positions enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-6-9(2)12-10(7-8)16-14(20-12)17-13(19)11-4-5-15-18(11)3/h4-7H,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGXBCLVEDOJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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